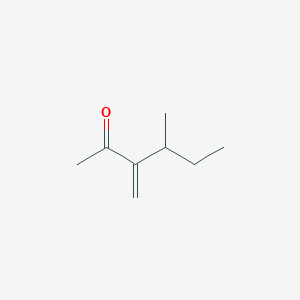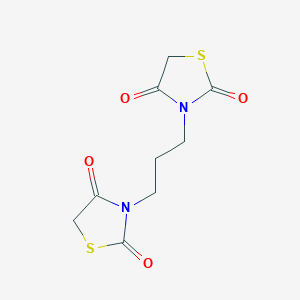![molecular formula C9H22NO3P B14623750 Dipropyl [1-(methylamino)ethyl]phosphonate CAS No. 56397-05-8](/img/structure/B14623750.png)
Dipropyl [1-(methylamino)ethyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropyl [1-(methylamino)ethyl]phosphonate is a chemical compound with the molecular formula C8H20NO3P It is a member of the phosphonate family, which are organic compounds containing a phosphonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl [1-(methylamino)ethyl]phosphonate can be achieved through several methods. One common approach involves the reaction of a phosphonic acid derivative with an appropriate amine and alcohol. For example, the Kabachnik-Fields reaction is a well-known method for synthesizing α-aminophosphonates, which involves the reaction of an amine, a carbonyl compound, and a dialkyl phosphite in a one-pot reaction . This reaction typically requires a catalyst and can be enhanced using microwaves or ultrasound to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, the reaction conditions can be optimized to minimize by-products and improve the overall yield.
Análisis De Reacciones Químicas
Types of Reactions
Dipropyl [1-(methylamino)ethyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphonic acid derivatives, while reduction can produce phosphine oxides. Substitution reactions can result in a variety of functionalized phosphonates.
Aplicaciones Científicas De Investigación
Dipropyl [1-(methylamino)ethyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonate compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphonates.
Mecanismo De Acción
The mechanism of action of dipropyl [1-(methylamino)ethyl]phosphonate involves its interaction with specific molecular targets, such as enzymes that recognize phosphonate groups. The compound can act as an inhibitor by mimicking the natural substrate of the enzyme, thereby blocking its activity. This inhibition can affect various biological pathways and processes, depending on the specific enzyme targeted.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dipropyl [1-(methylamino)ethyl]phosphonate include:
Diisopropyl methylphosphonate: A related phosphonate compound with similar chemical properties.
Phosphonic acid derivatives: Compounds containing the phosphonic acid group, which share similar reactivity and applications.
Uniqueness
This compound is unique due to its specific structure, which includes a methylamino group and two propyl groups attached to the phosphonate moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
56397-05-8 |
|---|---|
Fórmula molecular |
C9H22NO3P |
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
1-dipropoxyphosphoryl-N-methylethanamine |
InChI |
InChI=1S/C9H22NO3P/c1-5-7-12-14(11,9(3)10-4)13-8-6-2/h9-10H,5-8H2,1-4H3 |
Clave InChI |
VWBPELNOSADCGL-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(=O)(C(C)NC)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


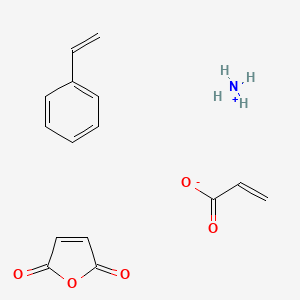

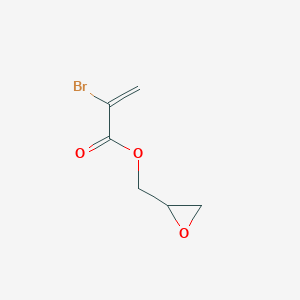
![Ethanone, 1-[10,10-dimethyl-2,6-bis(methylene)bicyclo[7.2.0]undec-5-yl]-](/img/structure/B14623687.png)
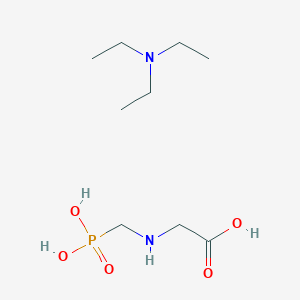
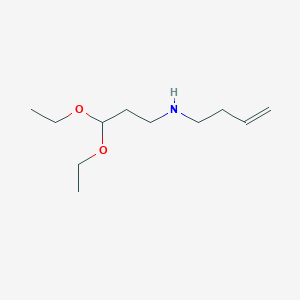
![N-[(2-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B14623695.png)
![3-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridazine](/img/structure/B14623698.png)
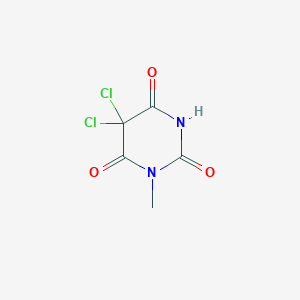
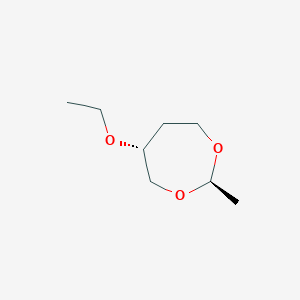

![1-Methylsulfanyl-2-[4-(2-methylsulfanylphenyl)sulfanylbutylsulfanyl]benzene](/img/structure/B14623724.png)
